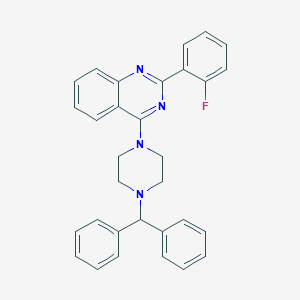![molecular formula C15H14N4O3S2 B431765 4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide CAS No. 523990-78-5](/img/structure/B431765.png)
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a benzenesulfonamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the methoxyphenyl and benzenesulfonamide groups. One common synthetic route involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,2,4-triazole-3-thiol. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-methoxyphenyl)methylideneamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 4-amino-N-(4-methoxyphenyl)benzenesulfonamide
- Benzene sulfonamide pyrazole thio-oxadiazole hybrid
Uniqueness
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfanyl group contribute to its reactivity and potential biological activities, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
523990-78-5 |
|---|---|
Formule moléculaire |
C15H14N4O3S2 |
Poids moléculaire |
362.4g/mol |
Nom IUPAC |
4-[3-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H14N4O3S2/c1-22-12-6-2-10(3-7-12)14-17-18-15(23)19(14)11-4-8-13(9-5-11)24(16,20)21/h2-9H,1H3,(H,18,23)(H2,16,20,21) |
Clé InChI |
JQLSHAWXMXDQLE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=C(C=C3)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [1-(1,3-benzothiazol-2-yl)-5-oxo-4-(4-toluidinomethylene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B431745.png)
![2-(phenylsulfonyl)-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B431747.png)
![N-{4-[({4-[2-(3,4-dimethoxyphenyl)vinyl]-2-pyrimidinyl}amino)sulfonyl]phenyl}hexanamide](/img/structure/B431752.png)

![2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B431758.png)
![6-chloro-3-({2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)-4-phenyl-2(1H)-quinolinone](/img/structure/B431761.png)
![N-[7-(4-tert-butylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]propanamide](/img/structure/B431762.png)
![2-(4-fluorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B431770.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,4-diethoxybenzamide](/img/structure/B431815.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)cyclohexanecarboxylate](/img/structure/B431832.png)



